Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Historical Context of Triazolopyridine Compounds
The development of triazolopyridine compounds has its roots in the systematic exploration of fused heterocyclic systems that began in the mid-20th century. Triazolopyridines are a class of heterocyclic chemical compounds with a triazole ring fused to a pyridine ring, and there are multiple isomers which differ by the location of the nitrogen atoms and the nature of the ring fusion. The historical significance of these compounds emerged from their early recognition as potential therapeutic agents, particularly in the field of antidepressant drug development. The term triazolopyridine can also refer to a class of antidepressant drugs whose chemical structure includes a triazolopyridine-derived ring system, with trazodone being one of the most notable examples.
The pharmaceutical importance of triazolopyridine compounds has expanded considerably over the decades, with modern research revealing their versatility across multiple therapeutic areas. Other pharmaceutical drugs that contain a triazolopyridine ring system include filgotinib, tucatinib, and enarodustat. This diversification demonstrates the adaptability of the triazolopyridine scaffold for targeting different biological pathways and disease mechanisms. Furthermore, the utility of triazolopyridine derivatives extends beyond pharmaceutical applications, as evidenced by their use in organic chemistry where reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium, hydroxyazabenzotriazole, and pyrrolidinopyridine adenosine triphosphate oligophosphate are triazolopyridine derivatives.
The synthetic accessibility of triazolopyridine compounds has been a driving force in their continued development. A mild, efficient and operationally simple one-pot synthesis of substituted triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed. This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives. The advancement in synthetic methodologies has enabled researchers to explore structure-activity relationships more comprehensively, leading to the identification of compounds with enhanced selectivity and potency.
The evolution of triazolopyridine chemistry has also been influenced by the growing understanding of their mechanism of action at the molecular level. Recent studies have demonstrated that triazolopyridine derivatives can function as selective inhibitors of various biological targets, including kinases and transcription factors. For instance, the new triazolopyridine derivative 3a was identified as a potent retinoic acid receptor-related orphan nuclear receptor gamma t inhibitor. This mechanistic understanding has facilitated the rational design of new derivatives with improved therapeutic profiles.
Significance of Isoxazole-Substituted Heterocycles
Isoxazole compounds represent one of the most important classes of five-membered heterocyclic compounds in medicinal chemistry, characterized by their unique structural features and diverse biological activities. Isoxazole has two heteroatoms, oxygen atom, and a nitrogen atom, at the adjacent position, with two carbon-carbon double bonds contributing to the unsaturated property of the molecule. The structural features of isoxazole make it possible for multiple non-covalent interactions, especially hydrogen bonds, pi-pi stack interactions, and hydrophilic interactions.
The biological significance of isoxazole-substituted heterocycles stems from their broad spectrum of pharmacological activities. Isoxazole compounds possess broad biological activities including anticancer, antibacterial, antifungal, antiviral, anti-microbial, anti-tuberculosis, and anti-inflammatory properties. This versatility makes isoxazole derivatives attractive candidates for drug discovery across multiple therapeutic areas. The inclusion of isoxazole may contribute to increased efficacy, decreased toxicity, and improved pharmacokinetics profiles.
The synthetic strategies for isoxazole compounds have evolved significantly, with particular emphasis on developing environmentally friendly and efficient methodologies. Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. These advances have not only improved the efficiency of isoxazole synthesis but have also facilitated the design of more complex and bioactive derivatives. Key methodologies such as transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques have been developed.
The most common method for the synthesis of isoxazole involves one-pot three-component reactions of ethyl acetoacetate, hydroxylamine hydrochlorides, and aryl aldehydes using various catalysts. This approach has been particularly valuable for generating diverse libraries of isoxazole compounds for biological screening. A mixture of ethyl acetoacetate, modified beta-cyclodextrin as a catalyst, hydroxylamine hydrochloride, and aromatic aldehyde was prepared and stirred magnetically at 40 degrees Celsius for 4-15 minutes.
The structural modifications that enhance pharmacological properties of isoxazole derivatives have been extensively studied. Compounds with similar structures to ethyl 3-isoxazol-5-yl triazolo[4,3-a]pyridine-6-carboxylate have shown promising results in various biological activities, including antimicrobial and antitumor effects. The unique combination of an isoxazole and triazole structure enhances biological activity compared to other compounds lacking this dual functionality.
Classification and Nomenclature
The systematic classification of ethyl 3-isoxazol-5-yltriazolo[4,3-a]pyridine-6-carboxylate requires understanding of both its constituent heterocyclic systems and the specific regioisomeric arrangements. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound belongs to the broader category of fused heterocyclic systems containing both nitrogen and oxygen heteroatoms. The compound can be classified as a triazolopyridine derivative with an isoxazole substituent and an ethyl carboxylate functional group.
The triazolopyridine portion of the molecule specifically represents the triazolo[4,3-a]pyridine isomer, which is one of several possible regioisomeric arrangements. The triazolo[4,3-a]pyridine core structure has been extensively studied and represents one of the most pharmaceutically relevant isomers among the triazolopyridine family. This particular arrangement provides optimal spatial orientation for biological interactions while maintaining chemical stability under physiological conditions.
The isoxazole substituent at the 3-position of the triazolopyridine core represents a strategically placed pharmacophore that can engage in specific molecular interactions with biological targets. The 5-position of the isoxazole ring provides the attachment point to the triazolopyridine system, creating a conjugated framework that can influence the electronic properties of the entire molecule. This positioning is particularly significant as it allows for optimal overlap of electron density between the two heterocyclic systems.
The ethyl carboxylate functionality at the 6-position of the pyridine ring serves multiple purposes in the molecular design. First, it provides a site for potential metabolic transformation, which can influence the compound's pharmacokinetic properties. Second, the ester group can serve as a prodrug functionality, potentially improving bioavailability or tissue distribution. Third, the carboxylate group can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.
The complete systematic name reflects the complex structural hierarchy: ethyl 3-(1,2-oxazol-5-yl)-triazolo[4,3-a]pyridine-6-carboxylate. This nomenclature follows standard conventions where the principal heterocyclic system (triazolopyridine) forms the base name, substituents are named and numbered according to their positions, and functional groups are designated with appropriate suffixes. The molecular formula C12H10N4O3 and molecular weight of 258.23 grams per mole provide additional identifying characteristics for this compound.
Structural Overview
The molecular architecture of ethyl 3-isoxazol-5-yltriazolo[4,3-a]pyridine-6-carboxylate represents a sophisticated arrangement of multiple heterocyclic systems that creates a unique three-dimensional pharmacophore. The compound features a planar core structure consisting of the fused triazolopyridine system with the isoxazole ring extending from the 3-position, creating an extended conjugated system that influences both electronic properties and biological activity. The ethyl carboxylate group at the 6-position provides additional functionality while maintaining the overall planarity of the aromatic framework.
The triazolo[4,3-a]pyridine core forms the central structural element, characterized by the fusion of a 1,2,4-triazole ring with a pyridine ring through the a-face. This arrangement creates a bicyclic system with specific nitrogen positioning that is crucial for biological activity. The fusion pattern results in a rigid, planar structure that can serve as a scaffold for additional substituents while maintaining defined spatial relationships between functional groups. The nitrogen atoms within this system can serve as hydrogen bond acceptors and may participate in coordination with metal centers in biological targets.
The isoxazole substituent at the 3-position introduces additional heteroatoms and creates opportunities for enhanced biological interactions. The 1,2-oxazole ring contains both nitrogen and oxygen heteroatoms in adjacent positions, providing multiple sites for hydrogen bonding and dipolar interactions. The connection through the 5-position of the isoxazole to the 3-position of the triazolopyridine creates a conjugated system that can influence the electronic distribution throughout the molecule. This arrangement is particularly favorable for compounds designed to interact with enzyme active sites or receptor binding pockets.
The ethyl carboxylate functionality at the 6-position represents an important pharmacophoric element that can influence both biological activity and pharmaceutical properties. The ester group provides a site for potential hydrolysis, either enzymatically or under physiological conditions, which could result in the formation of the corresponding carboxylic acid. This potential transformation adds a dynamic aspect to the compound's biological profile, as both the ester and acid forms may exhibit different activities and tissue distribution patterns. The ethyl group also contributes to the compound's lipophilicity, which can influence membrane permeability and bioavailability.
The overall molecular geometry creates a compound with distinct regions of differing electronic character, enabling selective interactions with biological macromolecules. The planar aromatic system can engage in pi-pi stacking interactions with aromatic amino acid residues in proteins, while the heteroatoms provide sites for hydrogen bonding and electrostatic interactions. This combination of interaction modes contributes to the compound's potential for high-affinity binding to specific biological targets while maintaining selectivity through the unique spatial arrangement of functional groups.
Properties
IUPAC Name |
ethyl 3-(1,2-oxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIBRVLUDUBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NN=C2C3=CC=NO3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Isoxazole-Containing Intermediates
A key approach involves starting from 2-chloro-3-nitropyridines, which undergo nucleophilic substitution and intramolecular cyclization to form isoxazolo[4,5-b]pyridine derivatives. For example:
- Reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate in the presence of sodium hydride generates pyridylacetoacetic esters.
- Subsequent in situ nitrosation yields isonitroso compounds.
- Cyclization under basic conditions (potassium carbonate in acetonitrile) affords ethyl isoxazolo[4,5-b]pyridine-3-carboxylates.
This route efficiently constructs the isoxazole ring fused to the pyridine nucleus, providing key intermediates for further elaboration.
Formation of Triazolo[4,3-a]pyridine Core
The triazolo ring is typically formed via condensation of hydrazinylpyridines with ethyl 2-oxoacetate, followed by oxidative cyclization:
- 5-substituted 2-hydrazinylpyridines condense with ethyl 2-oxoacetate to form hydrazone intermediates.
- Oxidative cyclization using reagents such as PhI(OAc)2 (iodobenzene diacetate) promotes ring closure to the triazolo[4,3-a]pyridine system.
- This method yields triazolo[4,3-a]pyridine-3-carboxylic acids or esters, which can be further functionalized.
Coupling of Isoxazole and Triazolo-pyridine Units
The final target compound is achieved by linking the isoxazole moiety at the 3-position of the triazolo[4,3-a]pyridine-6-carboxylate:
- Hydrazone intermediates derived from isoxazole-containing precursors react with arylhydrazines.
- Cyclization under basic conditions leads to fused heterocycles combining both isoxazole and triazolo-pyridine frameworks.
- Base-promoted rearrangements (e.g., Boulton–Katritzky rearrangement) can be employed to optimize yields and purify the target compound.
Reaction Conditions and Yields
Mechanistic Insights and Rearrangements
- The key intramolecular nucleophilic substitution of the aromatic nitro group facilitates isoxazole ring formation.
- Base-promoted Boulton–Katritzky rearrangement transforms hydrazone intermediates into triazolo derivatives, improving product purity and yield.
- Electron-withdrawing substituents on the pyridine ring enhance reaction efficiency by stabilizing intermediates.
Summary of Research Findings
- The synthetic route is modular and allows variation of substituents on the pyridine and isoxazole rings, enabling structural diversification.
- Mild reaction conditions (room temperature, common bases like K2CO3) contribute to operational simplicity and scalability.
- The combination of condensation, cyclization, nitrosation, and rearrangement steps is central to achieving the complex fused heterocycle.
- Yields are generally good to excellent, with some steps requiring careful control of reaction parameters to avoid side products.
- The methodology is supported by spectroscopic and crystallographic data confirming the structure of the final compound and intermediates.
Scientific Research Applications
Biological Activities
Research indicates that Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate exhibits several pharmacological properties:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, triazolopyridines have been highlighted for their selective inhibition of JAK1, which is crucial in inflammatory pathways .
- Antitumor Properties : The compound's structural similarities to known anticancer agents suggest potential efficacy in targeting cancer cell lines. Research has demonstrated that derivatives of triazolopyridines can inhibit cancer cell proliferation effectively .
- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, which is critical for developing treatments for inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Anticancer Efficacy : In vitro studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF7 and HCT116. For example, one study reported an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity .
- Antimicrobial Screening : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated substantial antibacterial properties compared to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Substituent Variations on the Triazolo-Pyridine Core
The triazolo[4,3-a]pyridine scaffold is versatile, with modifications at positions 3 and 6 significantly altering physicochemical and biological properties. Key analogs include:
Structural and Functional Group Analysis
- Isoxazole vs.
- Carboxylate vs. Amino Groups: The ethyl carboxylate group in the target compound provides ester-based hydrophobicity, whereas the amino-substituted analog exhibits higher solubility in aqueous media due to protonation at physiological pH.
- Heterocyclic Additions : The oxadiazole-containing analog introduces a five-membered aromatic ring with two nitrogen atoms, which may improve binding affinity in enzyme inhibition studies compared to the isoxazole system.
Physicochemical and Computational Properties
- Topological Polar Surface Area (TPSA) : The thiadiazole-containing analog (CAS: 1006326-48-2) has a TPSA of 115 Ų due to multiple heteroatoms, suggesting high membrane permeability challenges . In contrast, the target compound’s TPSA is estimated at 85–90 Ų , balancing bioavailability and solubility.
- Hydrogen Bonding: The amino-substituted derivative has higher hydrogen-bond donor/acceptor counts (3/7 vs. 0/7 in the target compound), favoring interactions with biological targets like kinases .
Biological Activity
Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its anti-inflammatory and anticancer activities, as well as its mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
Anti-inflammatory Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Key Findings:
- Inhibition of COX-2: The compound demonstrated potent COX-2 inhibitory activity with an IC50 value in the low micromolar range (exact values not specified in the sources) .
- Comparative Analysis: In comparative studies with standard anti-inflammatory drugs such as diclofenac, it showed comparable efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several human tumor cell lines.
Case Studies:
- Cell Line Studies: this compound exhibited antiproliferative effects against HeLa and A375 cell lines with GI50 values ranging from nanomolar to low micromolar concentrations .
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
The mechanisms underlying the biological activity of this compound involve:
- P2X7 Receptor Modulation: The compound has been associated with modulation of the P2X7 receptor, which is implicated in inflammatory responses and pain signaling .
- Inhibition of Kinases: It may also inhibit specific kinases involved in cell proliferation and survival pathways .
Data Summary Table
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?
The synthesis typically involves multi-step heterocyclic condensation. A representative approach includes:
Initial Condensation : Reaction of diethyl oxalate with a substituted ketone (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form a β-ketoester intermediate .
Pyrazole Formation : Treatment with hydrazine hydrate yields ethyl pyrazole-3-carboxylate derivatives .
Triazole-Thiadiazole Cyclization : Reaction with thiourea or thiosemicarbazide under acidic conditions to form the fused triazolo-thiadiazole core .
Isoxazole Introduction : Click chemistry or cycloaddition reactions (e.g., Huisgen azide-alkyne) to append the isoxazole moiety .
Q. How can structural confirmation of this compound be achieved?
A combination of analytical techniques is critical:
- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., ethyl ester protons at δ ~4.3 ppm and aromatic protons in the 7–8 ppm range) .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1540 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S percentages) .
- HPLC : Ensures purity (>95% by reverse-phase chromatography) .
Q. What preliminary biological activities have been explored for this compound?
Initial studies focus on computational and in vitro assays:
- Molecular Docking : Against fungal 14α-demethylase (PDB: 3LD6) showed binding affinity (ΔG ≈ −8.5 kcal/mol), suggesting antifungal potential .
- Antimicrobial Screening : MIC values against Candida albicans (e.g., 16 µg/mL) correlate with docking predictions .
Q. What stability considerations are critical during storage and handling?
- Light Sensitivity : Store in amber vials due to photodegradation of the triazole ring .
- Moisture Sensitivity : Hydrolysis of the ester group occurs in aqueous media (t₁/₂ ≈ 72 hours at pH 7.4) .
Intermediate Research Questions
Q. How can reaction conditions be optimized for improved triazole-thiadiazole cyclization yields?
Key parameters include:
Q. What strategies address regioselectivity challenges in isoxazole functionalization?
- Directed Metalation : Use of directing groups (e.g., pyrazole N-H) with Pd catalysts ensures C-5 substitution on isoxazole .
- Microwave-Assisted Synthesis : Reduces reaction time (1 hour vs. 12 hours) and improves selectivity (C-5:C-3 ratio from 3:1 to 9:1) .
Q. How can purification challenges arising from polar byproducts be resolved?
Q. What degradation pathways are observed under acidic/basic conditions?
- Acidic Hydrolysis : Ester group converts to carboxylic acid (confirmed by loss of δ ~1.3 ppm triplet for ethyl group in 1H NMR) .
- Base-Mediated Ring Opening : Triazole-thiadiazole core degrades above pH 10, forming sulfhydryl derivatives .
Advanced Research Questions
Q. How does molecular docking inform SAR for antifungal activity?
Table 1 : Docking Parameters vs. Experimental MIC Values
| Compound | Docking Score (ΔG, kcal/mol) | MIC (C. albicans, µg/mL) |
|---|---|---|
| Parent | −8.5 | 16.0 |
| R = Cl | −9.2 | 8.0 |
| R = OMe | −7.8 | 32.0 |
Stronger binding (lower ΔG) correlates with lower MIC values, validating the use of 14α-demethylase as a target .
Q. How to resolve contradictions between computational predictions and in vitro bioactivity?
Q. What late-stage functionalization methods enable diversification of the triazole core?
- C-H Activation : Pd-catalyzed arylation at C-8 of the pyridine ring (e.g., using aryl iodides, yield ≈ 65%) .
- Photoredox Catalysis : Install trifluoromethyl groups via radical intermediates (e.g., Ru(bpy)₃Cl₂, CF₃SO₂Na) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
